3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group attached to an amino group, which is further connected to a dimethylcyclohexenone ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-chloroethylamine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.
Melphalan: Another alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent with applications in chemotherapy.
Uniqueness
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the dimethylcyclohexenone ring, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 300680-15-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological activity, and relevant case studies.
The compound has the following molecular characteristics:
- Chemical Formula : C10H16ClNO
- Molecular Weight : 201.69 g/mol
- Density : 1.08 g/cm³ (predicted)
- Boiling Point : Approximately 298.8 °C (predicted)
- Acidity Constant (pKa) : 4.15 (predicted) .
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known for their role in cancer chemotherapy as they can form covalent bonds with DNA, leading to cross-linking and ultimately triggering cell death in rapidly dividing cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating its effects on human epidermoid carcinoma cell lines (KB-31 and KB-8511), the compound showed IC50 values of greater than 2.815 µM for KB-31 and 2.496 µM for KB-8511. The KB-8511 line is notable for being multi-drug resistant, indicating that the compound may have potential in overcoming drug resistance in certain cancer therapies .
Comparative Activity
The following table summarizes the cytotoxic activity of this compound compared to other known alkylating agents:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
3-[(2-Chloroethyl)amino]-... | KB-31 | >2.815 |
3-[(2-Chloroethyl)amino]-... | KB-8511 | 2.496 |
Cyclophosphamide | Various | ~10 |
Cisplatin | Various | ~0.5 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Research Findings
Further studies have indicated that compounds with similar structures possess significant antitumor activity. For instance, derivatives of cyclohexenones have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage .
Properties
IUPAC Name |
3-(2-chloroethylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-10(2)6-8(12-4-3-11)5-9(13)7-10/h5,12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUEXWGAROEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.